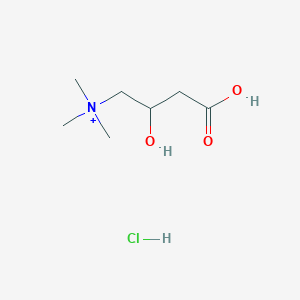

DL-Carnitine hydrochloride

Overview

Description

DL-Carnitine hydrochloride is a quaternary ammonium compound biosynthesized from the amino acids lysine and methionine . In living cells, it is required for the transport of fatty acids from the cytosol into the mitochondria during the breakdown of lipids (fats) for the generation of metabolic energy .

Synthesis Analysis

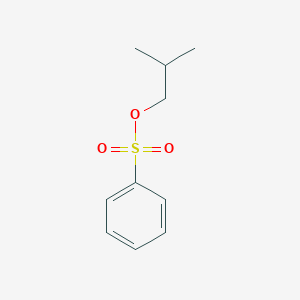

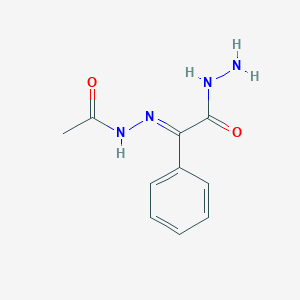

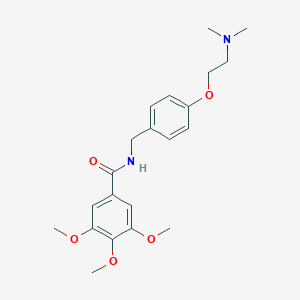

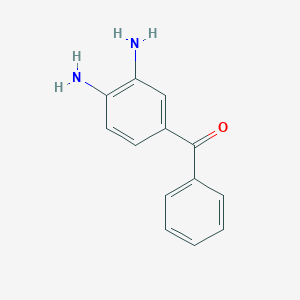

DL-Carnitine Hydrochloride can be synthesized using a reverse-phase HPLC method . The UV absorption derivatives of DL-Carnitine Hydrochloride are formed with p-Bromophenacyl Bromide in an essentially quantitative manner using crown ether as a catalyst . Another method involves the agitation of a resultant white solid with ethanol, followed by vacuum filtration .Molecular Structure Analysis

The molecular formula of DL-Carnitine Hydrochloride is C7H16ClNO3 . Its average mass is 197.660 Da and its monoisotopic mass is 197.081863 Da .Chemical Reactions Analysis

DL-Carnitine Hydrochloride is relatively unreactive . Hazardous polymerization does not occur under normal processing .Physical And Chemical Properties Analysis

DL-Carnitine Hydrochloride is a solid substance . It has a pH value of 1.8 - 2.5 (100 g/l, H₂O) . The melting range is between 194 °C and 199 °C .Scientific Research Applications

Application Summary

L-carnitine (LC) is used as a supplement by recreationally-active, competitive, and highly trained athletes . The main function of LC is the transport of long-chain fatty acids into the mitochondrial matrix for their conversion into energy, via the β-oxidation process . It also plays an important role in the regulation of metabolic pathways involved in skeletal muscle protein balance: proteolysis and protein synthesis .

Methods of Application

A literature search was conducted in the MEDLINE (via PubMed) and Web of Science databases up until February 2020 . Eligibility criteria included studies on healthy human subjects, treated for at least 12 weeks with LC administered orally, with no drugs or any other multi-ingredient supplements co-ingestion . The supplemented dose ranged from 1g to 4g per day for either 12 or 24 weeks .

Results or Outcomes

LC supplementation, in combination with carbohydrates (CHO), effectively elevated total carnitine content in skeletal muscle . Twenty-four weeks of LC supplementation did not affect muscle strength in healthy aged women, but significantly increased muscle mass, improved physical effort tolerance, and cognitive function in centenarians . LC supplementation was also noted to induce an increase of fasting plasma trimethylamine-N-oxide (TMAO) levels, which was not associated with modification of determined inflammatory nor oxidative stress markers .

Sepsis Treatment

Application Summary

L-carnitine (LC) has been studied for its potential use in the treatment of sepsis, a life-threatening organ dysfunction caused by a host’s dysregulated response to infection . LC has antioxidant and anti-inflammatory properties , which could potentially help manage the inflammation and oxidative stress associated with sepsis .

Methods of Application

A randomized double-blinded controlled trial was conducted on 60 patients, who were randomized to receive LC (3 g/day) or a placebo for 7 days . Inflammatory and oxidative stress parameters (C-reactive protein (CRP), erythrocyte sedimentation rate (ESR), superoxide dismutase (SOD), malondialdehyde (MDA), total antioxidant capacity (TAC), 28-day mortality rate, and some monitoring variables were evaluated .

Results or Outcomes

LC supplementation resulted in significant reductions in CRP and ESR, and significant improvements in SOD and TAC . The 28-day mortality rate was also significantly lower in the LC group compared with the placebo group . These results suggest that LC supplementation may ameliorate inflammation, enhance antioxidant defense, reduce mortality, and improve some clinical outcomes in critically ill patients with sepsis .

Immune Function Enhancement

Application Summary

L-carnitine tartrate has been studied for its potential use in enhancing immune function . It has been shown to mitigate the dysregulation of an aging immune system . Alongside its role in energy metabolism, L-carnitine has a function in viral infection possibly via its impact on key immune mediators .

Methods of Application

Research into L-carnitine tartrate’s immunomodulatory effects has been conducted by Lonza Group’s Capsules & Health Ingredients (CHI) Division . They have conducted studies on populations vulnerable to infectious diseases, such as COVID-19, including the elderly and people with chronic inflammatory diseases like obesity, diabetes, hypertension, and cardiovascular illnesses .

Results or Outcomes

Exogenous L-carnitine supplementation has been shown to have a positive impact on immune mediators, showing its beneficial effects in preventing infection . These observations suggest that L-carnitine plays a crucial role in immune-system functioning by alleviating inflammation and increasing antioxidant status .

Safety And Hazards

properties

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

DL-Carnitine hydrochloride | |

CAS RN |

461-05-2, 461-06-3 | |

| Record name | Carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnitine chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARNITINE (dl) HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)

![9-Hydroxybenzo[a]pyrene](/img/structure/B196084.png)

![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)